Dibenz(a,h)anthracene, octahydro- is a polycyclic aromatic hydrocarbon (PAH) derived from dibenz(a,h)anthracene. It is characterized by its complex molecular structure, which consists of multiple fused aromatic rings. This compound is notable for its potential applications in various scientific fields, particularly in materials science and organic chemistry.
Dibenz(a,h)anthracene, octahydro- can be sourced from various chemical suppliers and is often studied in academic and industrial research settings. Its chemical formula is , and it is cataloged under the Chemical Abstracts Service Registry Number 63021-67-0.
Dibenz(a,h)anthracene, octahydro- is classified as an aromatic hydrocarbon, specifically a member of the dibenzanthracene family. It exhibits properties typical of PAHs, including hydrophobicity and potential mutagenicity.
The synthesis of dibenz(a,h)anthracene, octahydro- can be achieved through various organic synthesis methods. One common approach involves the cyclization of simpler aromatic compounds under specific conditions to form the fused ring structure characteristic of this compound.
Dibenz(a,h)anthracene, octahydro- features a complex molecular structure with multiple fused benzene rings. Its three-dimensional conformation can influence its chemical reactivity and interaction with biological systems.
Dibenz(a,h)anthracene, octahydro- participates in various chemical reactions typical of PAHs:
The mechanism of action for dibenz(a,h)anthracene, octahydro- primarily revolves around its metabolic activation within biological systems:
Research indicates that dibenz(a,h)anthracene exhibits mutagenic properties in bacterial assays and mammalian cell lines, emphasizing its role as a potential carcinogen .
Relevant data on half-lives indicate significant persistence in environmental mixtures, suggesting long-term ecological implications .
Dibenz(a,h)anthracene, octahydro- has several applications in scientific research:
Dibenz[a,h]anthracene (DB[a,h]A) undergoes metabolic activation primarily via cytochrome P450 enzymes to form highly reactive epoxide intermediates. These epoxides, particularly at the bay-region (e.g., 3,4-oxide), exhibit pronounced electrophilicity, enabling covalent binding to nucleophilic sites in DNA. The resulting DNA adducts disrupt replication fidelity and initiate mutagenesis. Research identifies two primary adduct types: stable adducts (e.g., N²-deoxyguanosine adducts) that cause persistent helical distortions, and depurinating adducts (e.g., 7-alkylguanine) that generate apurinic sites [1] [5]. A 1993 study demonstrated that DB[a,h]A metabolism produces bis-diol-epoxide adducts (38% of total adducts in HPLC profiles) and bay-region diol-epoxide adducts (25%), with the former exhibiting exceptional polarity and DNA-binding efficiency [2] [7].
Table 1: Major DNA Adducts Formed from DB[a,h]A Metabolites
| Metabolite Precursor | Adduct Type | Relative Abundance (%) | Biological Significance |
|---|---|---|---|
| 3,4,10,11-Bis-dihydrodiol | Polar bis-diol-epoxide | 38 | Dominant mutagenic adduct in mouse skin |
| 3,4-Dihydrodiol | Bay-region diol-epoxide | 25 | Stable helix-distorting lesions |
| K-region epoxide (5,6-oxide) | Guanine N7 adducts | <10 | Depurination leading to AP sites |
Dihydrodiols serve as critical intermediates in DB[a,h]A's carcinogenic pathway. Hepatic microsomes convert DB[a,h]A to trans-3,4-dihydrodiol, a proximate carcinogen further oxidized to the ultimate carcinogen anti-3,4-diol-1,2-epoxide. Stereochemical studies reveal that the R,R-enantiomer of trans-3,4-dihydrodiol predominates (71% enantiomeric excess) due to stereoselective epoxidation by cytochrome P450c and hydration by microsomal epoxide hydrolase [8]. This enantiomer generates significantly more mutagenic metabolites in Salmonella typhimurium TA100 assays than its S,S-counterpart. Similarly, trans-1,2-dihydrodiol and trans-5,6-dihydrodiol exhibit enantiomer-specific mutagenicity, though their contributions are secondary [3] [8].
Table 2: Stereoselective Mutagenicity of DB[a,h]A Dihydrodiols
| Dihydrodiol | Predominant Enantiomer | Mutagenicity (Revertants/nmol) | Metabolic Activation Pathway |
|---|---|---|---|
| trans-3,4-diol | R,R (71% ee) | 420 ± 58 (TA100) | Oxidation to diol-epoxide at C1-C2 |
| trans-1,2-diol | R,R (85% ee) | 185 ± 32 (TA100) | Further epoxidation at K-region (C5-C6) |
| trans-5,6-diol | R,R (98% ee) | 90 ± 15 (TA100) | Bay-region epoxidation (C3-C4) |
K-region epoxides of DB[a,h]A (e.g., 5,6-oxide) undergo spontaneous electrocyclic rearrangements via oxirane ring opening, forming reactive oxepine tautomers. Nuclear magnetic resonance analyses demonstrate that enantiopure (3R,4S)-DB[a,h]A-3,4-oxide racemizes rapidly in solution, implying transient oxepine formation through a conrotatory ring-opening mechanism [4]. This tautomerization reduces electrophilicity but facilitates DNA intercalation due to planarity. Density functional theory calculations indicate low activation barriers (ΔG‡ ~15–20 kcal/mol) for oxirane → oxepine conversion, explaining the instability of bay-region epoxides. The oxepine intermediate can recyclize to original epoxides or isomerize to phenols, diverting metabolic activation toward detoxification pathways [4] [10].
Figure: Electrocyclic rearrangement of DB[a,h]A-3,4-oxide to oxepine tautomer, enabling racemization or phenol formation.
The K-region (C5–C6 bond) of DB[a,h]A exhibits distinct electronic properties compared to non-K-regions (e.g., C1–C2 or C3–C4). Ultraviolet spectroscopy reveals heightened electron density at K-region double bonds, favoring epoxidation but forming less stable DNA adducts. Conversely, bay-region epoxides (e.g., 3,4-epoxide) derived from non-K-regions display superior DNA-binding efficiency due to:
Table 3: DNA Binding Parameters of DB[a,h]A Epoxides
| Epoxide Site | DNA Binding Yield (pmol/mg DNA) | Adduct Half-life | Dominant Adduct Structure |
|---|---|---|---|
| K-region (5,6-oxide) | 8.2 ± 1.5 | 5.8 h | 7-(5,6-dihydro-6-hydroxy)guanine |
| Non-K-region (3,4-oxide) | 23 ± 6 | 28.4 h | N²-(3,4-diol-1,2-epoxide)-deoxyguanosine |
| Bis-diol-epoxide (3,4,10,11-oxide) | 38 ± 12 | >48 h | Crosslinked dG-dC adducts |
CAS No.: 172886-23-6
CAS No.: 79-89-0
CAS No.:
CAS No.:
CAS No.: 207740-41-8
CAS No.: 53696-69-8